molecular formula C9H13N3O3S B14831785 N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14831785
M. Wt: 243.29 g/mol
InChI Key: ZERNCQKVKWIQGT-UHFFFAOYSA-N
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Description

N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, an amino group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(3-amino-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12)

InChI Key

ZERNCQKVKWIQGT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1N)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy group, and subsequent functionalization with the amino and methanesulfonamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Amino-5-cyclopropoxypyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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